Dequalinium undecenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dequalinium undecenate is a quaternary ammonium cation and a derivative of dequalinium, which is known for its antimicrobial properties. This compound is commonly used as an antiseptic and disinfectant. It is effective against a broad spectrum of bacteria, fungi, and viruses, making it a valuable compound in medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dequalinium undecenate involves the reaction of dequalinium chloride with undecenoic acid. The process typically includes the following steps:
Formation of Dequalinium Chloride: Dequalinium chloride is synthesized by reacting 1,10-decanediamine with 4-aminoquinaldine in the presence of hydrochloric acid.
Esterification: Dequalinium chloride is then reacted with undecenoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dequalinium chloride are synthesized and purified.
Esterification in Bulk: The esterification reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Dequalinium undecenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the undecenoate group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions
Major Products
Oxidation: Quinolinium derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinaldinium compounds
Scientific Research Applications
Dequalinium undecenate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane permeability and mitochondrial function.
Medicine: Investigated for its antimicrobial, antifungal, antiviral, and anticancer properties. .
Industry: Utilized in the production of disinfectants and antiseptics for healthcare and industrial settings
Mechanism of Action
Dequalinium undecenate exerts its effects through multiple mechanisms:
Membrane Disruption: It integrates into microbial cell membranes, disrupting their integrity and leading to cell lysis.
Protein Denaturation: It denatures proteins involved in essential cellular processes such as respiration and glycolysis.
Mitochondrial Targeting: It selectively targets mitochondria, depleting mitochondrial DNA and inhibiting energy production
Comparison with Similar Compounds
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: A widely used disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges
Uniqueness
Dequalinium undecenate is unique due to its broad-spectrum antimicrobial activity and its ability to target mitochondria specifically. This makes it particularly effective in treating infections and in research applications involving mitochondrial function .
Properties
CAS No. |
20246-15-5 |
---|---|
Molecular Formula |
C52H78N4O4 |
Molecular Weight |
823.2 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;undec-10-enoate |
InChI |
InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*2H,1,3-10H2,(H,12,13) |
InChI Key |
ADVZBZHXUINOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.